![molecular formula C₂₂H₂₈D₄O₄ B1146512 Iloprost-d4 (Major) CAS No. 1035094-10-0](/img/new.no-structure.jpg)
Iloprost-d4 (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iloprost-d4 (Major) is a synthetic prostacyclin analog, specifically a deuterated form of Iloprost. It is used primarily as a reference standard in pharmaceutical analytical testing. The compound has a molecular formula of C22H28D4O4 and a molecular weight of 364.51 g/mol . Iloprost-d4 (Major) is known for its stability and is used in various scientific research applications, including the study of pulmonary arterial hypertension and frostbite .
Vorbereitungsmethoden
The preparation of Iloprost-d4 (Major) involves several synthetic routes and reaction conditions. One common method includes the use of deuterated reagents to introduce deuterium atoms into the Iloprost molecule. The process typically involves multiple steps, including the protection and deprotection of functional groups, as well as the use of catalysts to facilitate specific reactions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Iloprost-d4 (Major) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Iloprost-d4 (Major) can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
Iloprost-d4 (Major) has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the quantification of Iloprost in various samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . In biology and medicine, Iloprost-d4 (Major) is used to study the effects of prostacyclin analogs on vascular function and platelet aggregation. It has been shown to have potential therapeutic applications in the treatment of pulmonary arterial hypertension and acute respiratory distress syndrome (ARDS) . Additionally, Iloprost-d4 (Major) is used in the pharmaceutical industry for the development and testing of new drugs .
Wirkmechanismus
The mechanism of action of Iloprost-d4 (Major) involves its interaction with prostacyclin receptors, specifically the IP receptor and the prostaglandin E2 receptor subtype EP1. By binding to these receptors, Iloprost-d4 (Major) activates intracellular signaling pathways that lead to vasodilation and inhibition of platelet aggregation . The compound also exerts cytoprotective effects by decreasing catecholamine outflow from sympathetic nerve terminals, preserving mitochondrial function, and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Iloprost-d4 (Major) is similar to other prostacyclin analogs such as treprostinil and epoprostenol. it has unique properties that make it particularly useful in scientific research. Unlike epoprostenol, which requires continuous intravenous infusion, Iloprost-d4 (Major) is more stable and can be used in various analytical techniques without the need for constant administration . Treprostinil, another stable prostacyclin analog, is also used for the management of pulmonary arterial hypertension but has different pharmacokinetic properties compared to Iloprost-d4 (Major) . The unique stability and deuterated nature of Iloprost-d4 (Major) make it a valuable tool in pharmaceutical research and development.
Biologische Aktivität
Iloprost-d4 (Major) is a deuterated analog of iloprost, a synthetic derivative of prostacyclin (PGI2). This compound is primarily utilized in pharmacological research to study the metabolism and biological activity of iloprost. The unique stable isotope labeling of iloprost-d4 allows for precise tracking in metabolic studies, enhancing our understanding of its biological effects and mechanisms.
- Chemical Formula : C22H28D4O4
- Molecular Weight : 364.52 g/mol
- Structure : The presence of four deuterium atoms increases the stability of the compound, making it suitable for various experimental applications.
Iloprost-d4 exhibits biological activities similar to those of iloprost through its interaction with prostacyclin receptors. Its primary actions include:
- Vasodilation : Iloprost-d4 acts as a potent vasodilator, promoting blood flow by relaxing vascular smooth muscle cells.
- Inhibition of Platelet Aggregation : It prevents thrombus formation, which is crucial in managing cardiovascular conditions.
- Reduction of Pulmonary Vascular Resistance : Studies indicate that iloprost-d4 effectively lowers pulmonary vascular resistance, making it beneficial in treating pulmonary arterial hypertension.
Metabolic Pathways
Iloprost-d4 undergoes metabolic processes akin to iloprost, primarily involving β-oxidation of the carboxyl side chain. Key metabolites include tetranor-iloprost, which is pharmacologically inactive, and dinor-iloprost. The metabolic pathways are essential for understanding its pharmacokinetics and therapeutic applications.
Vasodilatory Effects
Iloprost-d4 has been shown to significantly reduce pulmonary vascular resistance and improve endothelial function in animal models. For instance, preclinical studies demonstrate its effectiveness in controlling pulmonary inflammation and edema associated with acute respiratory distress syndrome (ARDS) .
Case Studies
-
Iloprost Combined with Mineral Trioxide Aggregate (MTA) :
- A study evaluated the additive effects of iloprost when mixed with MTA on human mesenchymal stem cells (hMSCs). The results showed enhanced cell viability and osteogenic differentiation markers compared to MTA alone. Specifically, the expression levels of bone sialoprotein (BSP), osteocalcin (OCN), and osteopontin (OSP) were significantly upregulated with iloprost addition .
- Therapeutic Use in ARDS :
Comparative Analysis
The following table compares iloprost-d4 with other related compounds:
Compound | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Iloprost | Synthetic analog | Pulmonary arterial hypertension | Potent vasodilator; inhibits platelet aggregation |
Epoprostenol | Natural prostacyclin | Pulmonary arterial hypertension | Short half-life; requires continuous infusion |
Treprostinil | Synthetic analog | Pulmonary arterial hypertension | Longer half-life; available in multiple forms |
Beraprost | Synthetic analog | Pulmonary arterial hypertension | Oral bioavailability; less potent than iloprost |
Iloprost-d4 | Synthetic analog | Pharmacological research | Stable isotope labeling for metabolic tracking |
Eigenschaften
CAS-Nummer |
1035094-10-0 |
---|---|
Molekularformel |
C₂₂H₂₈D₄O₄ |
Molekulargewicht |
364.51 |
Synonyme |
(5E)-5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-4-methyl-1-octen-6-yn-1-yl]-2(1H)-pentalenylidene]pentanoic Acid-d4; (1S,2R,3R,5S)-7-[(E)-4-Carboxybutylidene]-2-[(3S,1E)-3-hydroxy-4-methyl-6-octyn-1-enyl]-bicyclo[3.3.0]octane-d4; Cil |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.